

Phytantriol Pn3m cubic phase lattice parameters

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Compound Focus: Phytantriol

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Lattice Parameter Data

The following table consolidates key structural parameters from recent **phytantriol** Pn3m phase studies:

Lipid Composition	Method / Condition	Lattice Parameter (Å)	Identified Symmetry	Citation Source
Phytantriol / Pluronic F-127	Top-down, 20°C	~74.7	Pn3m	[1]
Phytantriol / Brij-56 (17.5% w/w)	Excess hydration	Structure transition to Im3m	Im3m	[2]
Phytantriol / Pluronic F-127 / Propylene Glycol	Liquid precursor dilution, 25°C	~103.6	Pn3m (based on Q _{II} ^D)	[3]

Experimental Protocols

Accurate determination of the Pn3m phase and its lattice parameters relies on specific experimental techniques.

Small-Angle X-Ray Scattering (SAXS)

SAXS is the primary method for identifying lyotropic liquid crystalline phases and determining their lattice parameters [1] [3].

- **Procedure:** A monochromatic X-ray beam is directed at the lipid sample. The resulting scattering pattern is collected on a 2D detector [3].
- **Data Analysis:**
 - The 2D pattern is integrated to produce a 1D scattering intensity profile as a function of the scattering vector, (q) ($q = 4\pi \sin\theta / \lambda$), where (θ) is the scattering angle and (λ) is the X-ray wavelength) [1].
 - The positions of the Bragg peaks in the (q) -profile are analyzed. For the Pn3m symmetry, the peaks appear at (q) -values with relative spacing of $(\sqrt{2} : \sqrt{3} : \sqrt{4} : \sqrt{6} : \sqrt{8})$... corresponding to the Miller indices (110), (111), (200), (211), (220)... [1].
 - The lattice parameter (a) is calculated using the formula: $(q = 2\pi / a \sqrt{h^2 + k^2 + l^2})$ A linear fit of (q) versus $(\sqrt{h^2 + k^2 + l^2})$ yields the lattice parameter from the slope [1] [3].

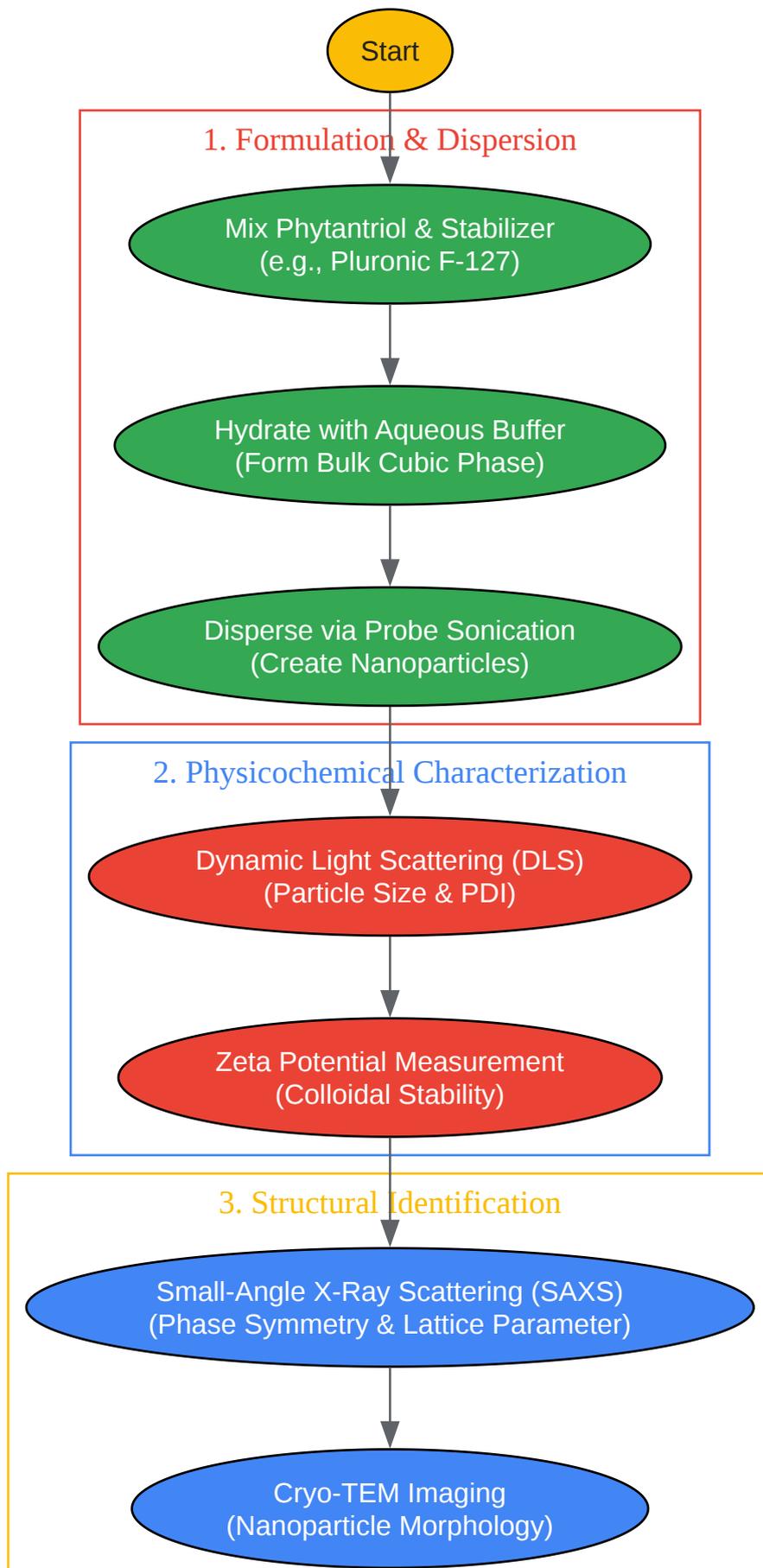
Sample Preparation: Top-Down Method

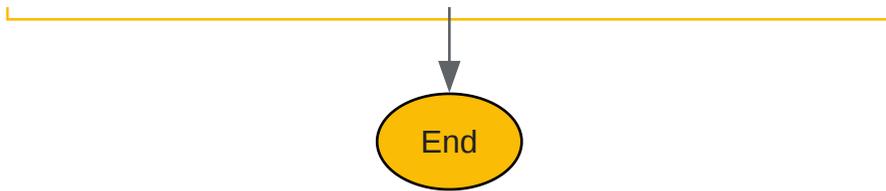
This method involves fragmenting a bulk lipid phase into nanoparticles [1].

- **Materials:** **Phytantriol** (PHT) and a stabilizer, most commonly the non-ionic block co-polymer Pluronic F-127 [1].
- **Steps:**
 - **Bulk Phase Formation:** **Phytantriol** and the stabilizer are combined, typically by co-solubilizing in an organic solvent (e.g., chloroform) followed by solvent evaporation to form a thin lipid film [3].
 - **Hydration:** The lipid film is hydrated with an aqueous buffer (e.g., deionized water or PBS) above the lipid's phase transition temperature to form a viscous, bulk liquid crystalline phase [1].
 - **Dispersion:** The bulk phase is dispersed into nanoparticles using a high-energy fragmentation process, such as probe sonication [1].

Experimental Workflow Visualization

The diagram below outlines the key stages for preparing and characterizing **phytantriol**-based lipid nanoparticles.





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Workflow for **phytantriol** nanoparticle preparation and characterization.

Key Influencing Factors

- **Lipid Composition:** The ratio of **phytantriol** to stabilizer (e.g., Pluronic F-127) can influence the lattice parameter [1].
- **Additives and Payloads:** Incorporating other surfactants, oils, or active pharmaceutical ingredients can induce phase transitions or alter the lattice dimensions [2].
- **Temperature:** The structure and lattice parameter of lyotropic liquid crystals are temperature-dependent.

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